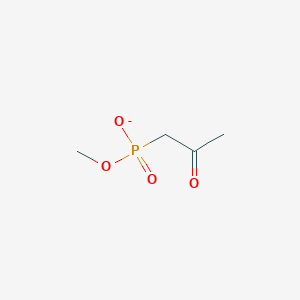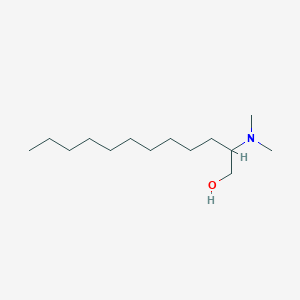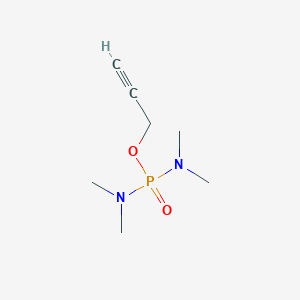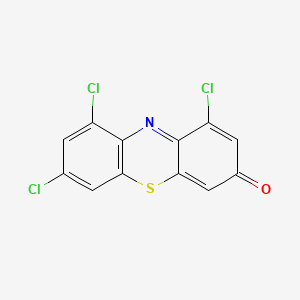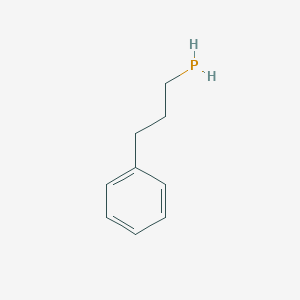
(3-Phenylpropyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Substituted phosphane derivatives.
科学研究应用
(3-Phenylpropyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphine: Another phosphane compound with similar properties.
Phenylphosphine: A simpler phosphane compound with a single phenyl group.
Uniqueness
(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.
属性
CAS 编号 |
54722-11-1 |
|---|---|
分子式 |
C9H13P |
分子量 |
152.17 g/mol |
IUPAC 名称 |
3-phenylpropylphosphane |
InChI |
InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
InChI 键 |
YFYQKMNNSHKRPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


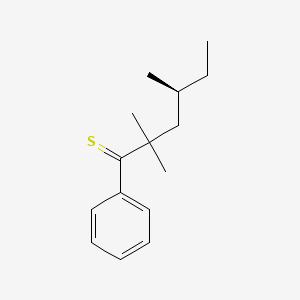
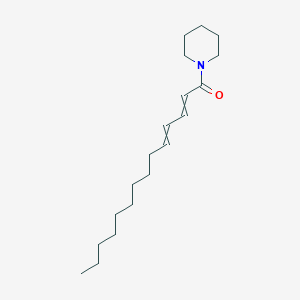
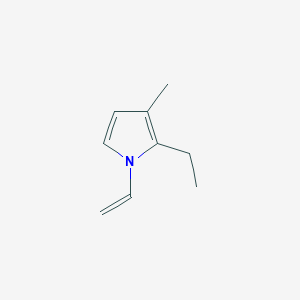

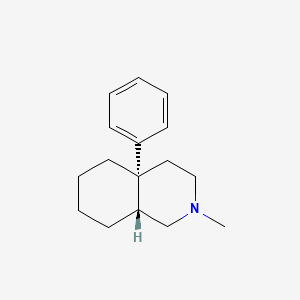
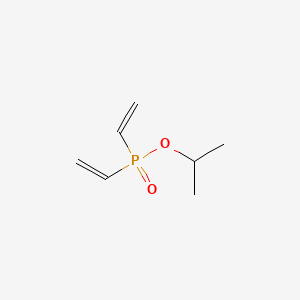
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
